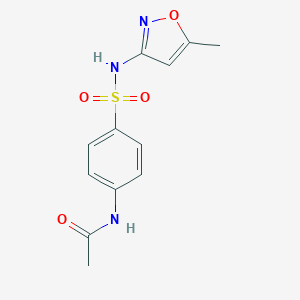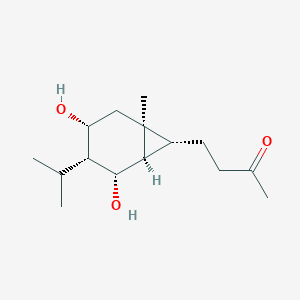
メチルアトロピン硝酸塩
概要
説明
科学的研究の応用
Methylatropine nitrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving muscarinic acetylcholine receptors.
Biology: It is used in studies related to neurotransmission and receptor binding due to its antagonistic effects on muscarinic receptors.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
作用機序
メチルアトロピン硝酸塩は、ムスカリン性アセチルコリン受容体を拮抗することで作用します。それはこれらの受容体におけるアセチルコリンの作用を阻害し、副交感神経系の作用が及ぶのを防ぎます。 これにより、心拍数の増加、唾液分泌の減少、瞳孔の拡張が起こります . 分子標的は、さまざまな種類のムスカリン性受容体であり、関与する経路は主に、副交感神経シグナルの阻害に関連しています .
類似化合物の比較
メチルアトロピン硝酸塩は、アトロピン、スコポラミン、ホマトロピンなどの他のトロパンアルカロイドに似ています。 それは、第四級アンモニウム構造を持つため、極性が高く、血脳関門を通過する可能性が低くなる点が特徴です . この特性により、中枢神経系に影響を与えることなく、末梢のムスカリン性受容体を標的にするために特に有用です。
類似化合物
アトロピン: 類似のムスカリン拮抗作用を持つ第三級アミンですが、血脳関門を通過することができます。
スコポラミン: 中枢神経系に作用する別のトロパンアルカロイド。
ホマトロピン: アトロピンの誘導体で、類似の用途がありますが、薬物動態特性が異なります.
生化学分析
Biochemical Properties
Methylatropine nitrate interacts with muscarinic acetylcholine receptors . It is an antagonist of these receptors, meaning it blocks their action. This interaction plays a significant role in the biochemical reactions involving Methylatropine nitrate .
Cellular Effects
Methylatropine nitrate has been used for its peripheral muscarinic effects, targeting the bladder, respiratory tract, and to block parasympathetic signaling to the heart, among others . It has been used to separate central from peripheral nervous system effects, or to protect against peripheral side effects when using muscarinics that do cross the blood .
Molecular Mechanism
The molecular mechanism of Methylatropine nitrate involves its action as an antagonist of muscarinic acetylcholine receptors . It binds to these receptors, blocking their action and thereby exerting its effects .
準備方法
メチルアトロピン硝酸塩は、さまざまな合成経路によって合成することができます。 一般的な方法の1つは、アトロピンをヨウ化メチルと反応させてメチルアトロピンを生成し、その後、硝酸と反応させて硝酸塩にする方法です . 反応条件は、一般的に、高い収率と純度を確保するために、制御された温度と特定の溶媒を必要とします。
工業生産方法は、通常、同様の反応経路を用いた大規模合成ですが、スケーラビリティとコスト効率を最適化するための条件が使用されます。このプロセスには、最終製品が医薬品基準を満たすことを保証するための、厳格な精製手順が含まれます。
化学反応の分析
メチルアトロピン硝酸塩は、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: 還元反応は、それを前駆体形態に戻すことができます。
置換: 求核置換反応を起こし、硝酸基が他の求核剤に置き換わる可能性があります。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化物などの求核剤などがあります。 生成される主な生成物は、使用する特定の反応条件と試薬によって異なります .
科学研究への応用
メチルアトロピン硝酸塩は、科学研究において幅広い用途があります。
化学: さまざまな化学反応や、ムスカリン性アセチルコリン受容体を含む研究に使用されています。
生物学: ムスカリン性受容体に対する拮抗作用から、神経伝達や受容体結合に関する研究に使用されています。
類似化合物との比較
Methylatropine nitrate is similar to other tropane alkaloids like atropine, scopolamine, and homatropine. it is unique due to its quaternary ammonium structure, which makes it more polar and less likely to cross the blood-brain barrier . This property makes it particularly useful for targeting peripheral muscarinic receptors without affecting the central nervous system.
Similar Compounds
Atropine: A tertiary amine with similar muscarinic antagonistic properties but can cross the blood-brain barrier.
Scopolamine: Another tropane alkaloid with central nervous system effects.
Homatropine: A derivative of atropine with similar uses but different pharmacokinetic properties.
特性
IUPAC Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1/t14-,15+,16?,17?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDVJZNVOSNSHF-ZNHDNBJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045543 | |
| Record name | Methylatropine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52-88-0 | |
| Record name | Methylatropine nitrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, (3-endo)-, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylatropine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atropine methonitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLATROPINE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48D9J47K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methylatropine nitrate is a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. [, , , , , ] This blockade affects various physiological processes, particularly those regulated by the parasympathetic nervous system. For instance, it can induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) in the eye, [] and influence heart rate by modulating vagal activity. [, , ] At high doses, methylatropine nitrate can also exhibit ganglionic blocking properties, affecting both sympathetic and parasympathetic ganglia. [] This ganglionic blockade contributes to its complex effects on heart rate, particularly the transient decrease followed by slow recovery observed at high doses. []
ANone: While the provided research excerpts don't delve into the detailed spectroscopic data of methylatropine nitrate, they primarily focus on its pharmacological properties and its use as a tool in physiological studies. To get the specific structural information, you could refer to chemical databases like PubChem or ChemSpider.
A: Both methylatropine nitrate and atropine sulfate are muscarinic antagonists, but they exhibit different potencies and durations of action. [, ] Research suggests that methylatropine nitrate, at high doses (3 mg/kg), can produce long-lasting muscarinic blockade. [] The studies used both drugs to investigate their effects on heart rate and ganglionic transmission, finding comparable qualitative effects but potential differences in potency and time course. []
A: While not directly addressed in the provided excerpts, other research indicates that muscarinic antagonists like methylatropine nitrate can influence dopamine turnover, particularly in the context of interactions with cholinomimetic drugs. [] Studies in rats demonstrate that methylatropine nitrate can attenuate the increase in dopamine turnover induced by oxotremorine, a muscarinic agonist. [] This suggests an interplay between cholinergic and dopaminergic systems in the brain.
A: One study explored the combined effects of methylatropine nitrate and trihexyphenidyl, an anticholinergic drug, on dopamine turnover in rats. [] They found that methylatropine nitrate could partially block the trihexyphenidyl-induced increase in dopamine turnover, suggesting a complex interaction between these drugs and the cholinergic system.
A: The provided research employed a variety of in vivo and in vitro techniques. [, , , ] In vivo studies involved administering methylatropine nitrate to conscious and anesthetized dogs [, ] and rats [] to investigate its effects on heart rate, blood pressure, and dopamine turnover. In vitro studies used isolated tissues, such as canine right atria and stellate ganglia, to directly examine the drug's effects on cardiac muscle and autonomic ganglia. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















